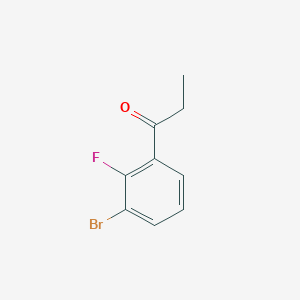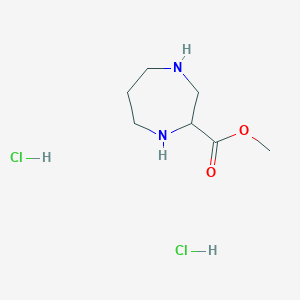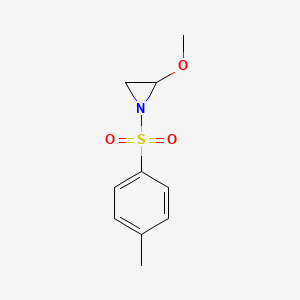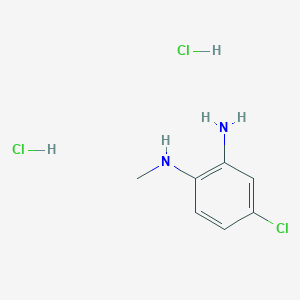
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine is an organic compound with the molecular formula C11H19NSi. It is a pale yellow liquid that is sensitive to hydrolysis under neutral conditions . This compound is used in various organic synthesis processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine can be synthesized through the reaction of benzylamine with trimethylchlorosilane. The reaction typically involves a nucleophilic substitution where benzylamine reacts with trimethylchlorosilane to form the desired product . The reaction conditions usually include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted amines and silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine involves the formation of azomethine ylides, which are reactive intermediates in cycloaddition reactions. These ylides can react with various dipolarophiles to form complex heterocyclic structures. The compound’s molecular targets include aliphatic aldehydes, aryl isothiocyanates, and activated alkenes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: This compound is similar in structure and reactivity, often used in similar synthetic applications.
N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine: Another structurally related compound with similar chemical properties.
Uniqueness
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine is unique due to its ability to form stable azomethine ylides, making it highly valuable in the synthesis of complex heterocyclic compounds. Its reactivity and stability under various conditions make it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
111267-94-8 |
|---|---|
Molekularformel |
C14H25NSi |
Molekulargewicht |
235.44 g/mol |
IUPAC-Name |
N-benzyl-N-(trimethylsilylmethyl)propan-2-amine |
InChI |
InChI=1S/C14H25NSi/c1-13(2)15(12-16(3,4)5)11-14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3 |
InChI-Schlüssel |
NBJFKASYGLNRFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1=CC=CC=C1)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11876784.png)


![4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876802.png)
![2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11876813.png)
![Isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11876822.png)
![3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene](/img/structure/B11876827.png)



